Frutinone A
Overview
Description
Frutinone A is a naturally occurring chromonocoumarin compound found in Polygala plants such as Polygala dalmaisiana, Polygala gazensis, and Polygala fruticosa . It exhibits various biological activities, including antibacterial, antioxidant, and potent inhibition of the cytochrome P450 1A2 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Frutinone A can be synthesized through a three-step process starting with 2′-hydroxyacetophenone . The final step involves a base-promoted intramolecular nucleophilic substitution reaction to yield this compound . This synthetic route is notable for its good yield, transition metal-free conditions, and high tolerance for functionality .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Frutinone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromonocoumarin core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
Frutinone A has several scientific research applications:
Mechanism of Action
Frutinone A is part of a group of chromonocoumarins, which also includes Frutinone B and Frutinone C . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique due to its strong inhibition of the cytochrome P450 1A2 enzyme and its potent fungicidal activity .
Comparison with Similar Compounds
Frutinone B: Exhibits different substituents and biological activities.
Frutinone C: Another chromonocoumarin with distinct properties and applications.
Properties
IUPAC Name |
chromeno[4,3-b]chromene-6,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWULRHBGYKEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331693 | |
Record name | Frutinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38210-27-4 | |
Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frutinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Frutinone A and where is it found?
A1: this compound is a naturally occurring chromonocoumarin, specifically a 6H, 7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione. It was first isolated from the leaves and root bark of Polygala fruticosa Berg. []. Further research has identified this compound in other Polygala species, including P. gazensis and P. teretifolia [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C18H10O5 and a molecular weight of 306.27 g/mol. [, ]
Q3: What are the notable biological activities of this compound?
A3: this compound exhibits several biological activities: * Potent CYP1A2 Inhibition: this compound acts as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, demonstrating mixed and competitive inhibition in vitro [, ].* Antifungal Activity: Studies have shown this compound to possess antifungal properties against Cladosporium cucumerinum and Candida albicans [, ].
Q4: How does this compound interact with CYP1A2?
A4: Research suggests this compound interacts with CYP1A2 through reversible binding, exhibiting both mixed (Ki = 0.48 µM) and competitive (Ki = 0.31 µM) inhibition, depending on the substrate used []. Docking simulations have proposed two potential binding sites within the CYP1A2 enzyme, one for inhibitors and one for substrates, suggesting a complex interaction mechanism [].
Q5: What is the significance of this compound's CYP1A2 inhibitory activity?
A5: The potent inhibition of CYP1A2 by this compound raises concerns about potential drug-herb interactions. As CYP1A2 plays a crucial role in the metabolism of various drugs, the presence of this compound in herbal extracts from P. fruticosa could significantly alter drug pharmacokinetics, leading to unexpected effects [].
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A6: Yes, researchers have explored SAR by synthesizing this compound derivatives and evaluating their inhibitory activity against CYP1A2. These studies revealed that modifications around the this compound core can significantly impact its potency, with some derivatives exhibiting nanomolar IC50 values against CYP1A2 [].
Q7: What synthetic routes are available for this compound?
A7: Several synthetic approaches have been developed for this compound, including:* Three-Step Synthesis from 2′-Hydroxyacetophenone: This protocol utilizes inexpensive starting materials and involves a Baker-Venkataraman rearrangement followed by intramolecular nucleophilic substitution [].* PhIO-Mediated Dehydrogenation: This method constructs the chromone skeleton via dehydrogenation of chromanones and has been successfully applied to the synthesis of this compound [].* Palladium-Catalyzed C-H Activation/Carbonylation: This approach utilizes palladium catalysis to construct the chromone-annelated coumarin core, allowing for facile substitutions and SAR exploration [].* Tributylphosphine-Catalyzed Tandem Acyl Transfer-Cyclization: This method employs a Lewis-base catalyzed reaction to efficiently synthesize this compound and its derivatives [, ].
Q8: Has this compound been investigated for its potential in treating diabetic cardiomyopathy?
A8: Yes, a network pharmacology study explored the therapeutic potential of this compound, alongside other compounds, for treating diabetic cardiomyopathy. The study suggests this compound might act on targets like ADRB2, contributing to the regulation of pathways like Adrenergic signaling in cardiomyocytes [].
Q9: What is the potential role of this compound in ginseng's immunomodulatory effects?
A9: Research indicates that this compound, as a constituent of ginseng, may play a role in the herb's immunomodulatory activities, specifically influencing macrophage function. This effect might be linked to the regulation of glutathione and choline metabolism, potentially influencing macrophage polarization towards the M2 phenotype [].
Q10: Are there any computational studies investigating this compound?
A10: Yes, molecular docking studies have been employed to investigate the interactions of this compound with various targets, including those involved in diabetic cardiomyopathy [] and cancer []. These simulations provide insights into the binding affinities and potential mechanisms of action of this compound.
Q11: What is the antioxidant activity of this compound?
A11: this compound, possessing isolated phenolic groups, exhibits moderate antioxidant activity. Cyclic voltammetry studies revealed an oxidation potential between 0.45 and 0.8 V, and it demonstrated some protective effects against lipid peroxidation and AAPH-mediated oxidation of serum albumin [].
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